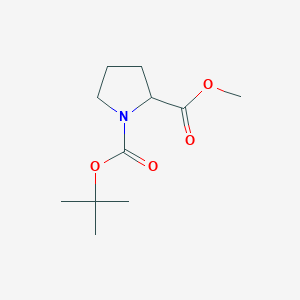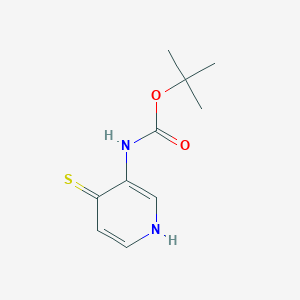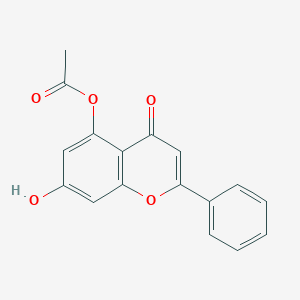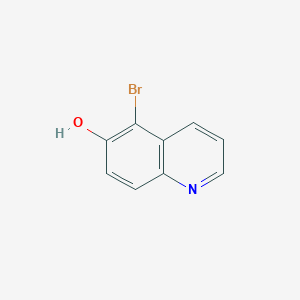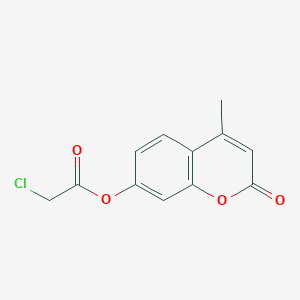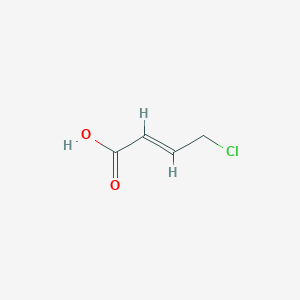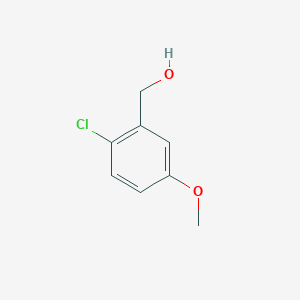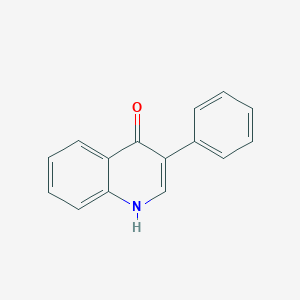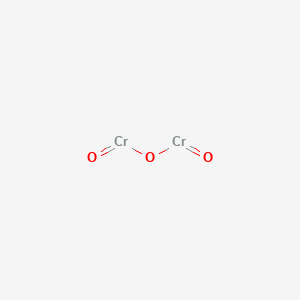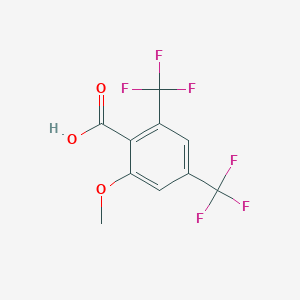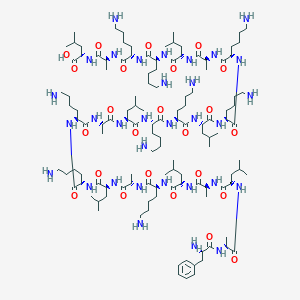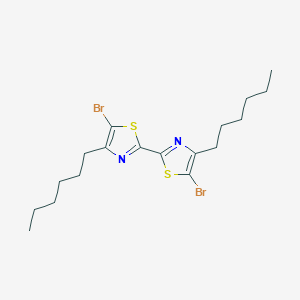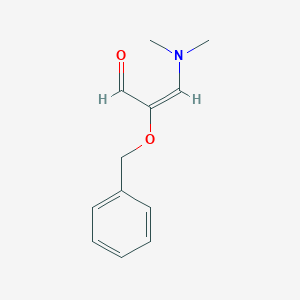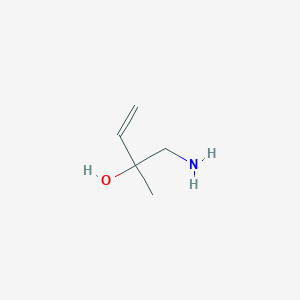
1-Amino-2-methylbut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-methylbut-3-en-2-ol, also known as AMB, is a compound that has been studied extensively in the scientific community due to its potential applications in various fields. AMB is a versatile compound that can be used in the synthesis of a variety of molecules, including pharmaceuticals, food additives, and fragrances. Additionally, AMB has been studied for its potential use in the treatment of various diseases, including cancer.
Detaillierte Synthesemethode
Starting Materials
Acrolein, 2-methyl-2-butene, Ammonia, Hydrogen gas, Palladium catalyst, Sodium borohydride, Methanol
Reaction
Step 1: Acrolein is reacted with 2-methyl-2-butene in the presence of a palladium catalyst and hydrogen gas to yield 3-hydroxy-2-methylbutanal, Step 2: The resulting aldehyde is reduced to the corresponding alcohol using sodium borohydride as the reducing agent, Step 3: The alcohol is then treated with ammonia in methanol to yield the target compound, 1-Amino-2-methylbut-3-en-2-ol
Wissenschaftliche Forschungsanwendungen
1-Amino-2-methylbut-3-en-2-ol has been studied extensively in the scientific community due to its potential applications in various fields. For example, 1-Amino-2-methylbut-3-en-2-ol has been studied for its potential use in the treatment of various diseases, including cancer. Additionally, 1-Amino-2-methylbut-3-en-2-ol has been studied for its potential use in the synthesis of various molecules, including pharmaceuticals, food additives, and fragrances.
Wirkmechanismus
The mechanism of action of 1-Amino-2-methylbut-3-en-2-ol is not yet fully understood. However, it is believed that 1-Amino-2-methylbut-3-en-2-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-Amino-2-methylbut-3-en-2-ol may reduce inflammation and potentially have a therapeutic effect.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Amino-2-methylbut-3-en-2-ol are not yet fully understood. However, it is believed that 1-Amino-2-methylbut-3-en-2-ol may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 1-Amino-2-methylbut-3-en-2-ol may reduce inflammation and potentially have a therapeutic effect. Additionally, 1-Amino-2-methylbut-3-en-2-ol may also act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Amino-2-methylbut-3-en-2-ol in laboratory experiments include its low cost and availability, as well as its high reactivity. Additionally, 1-Amino-2-methylbut-3-en-2-ol is relatively easy to synthesize, making it ideal for use in laboratory experiments. However, there are some limitations to using 1-Amino-2-methylbut-3-en-2-ol in laboratory experiments. For example, 1-Amino-2-methylbut-3-en-2-ol is highly volatile, making it difficult to store for long periods of time. Additionally, 1-Amino-2-methylbut-3-en-2-ol is highly reactive, making it difficult to handle safely in the laboratory.
Zukünftige Richtungen
The potential future directions for 1-Amino-2-methylbut-3-en-2-ol include further research into its potential therapeutic applications, as well as its potential use in the synthesis of various molecules. Additionally, further research into the biochemical and physiological effects of 1-Amino-2-methylbut-3-en-2-ol may lead to a better understanding of its mechanism of action. Furthermore, further research into the synthesis methods of 1-Amino-2-methylbut-3-en-2-ol may lead to more efficient and cost-effective production methods. Finally, further research into the safety and toxicity of 1-Amino-2-methylbut-3-en-2-ol may lead to the development of new and improved safety protocols for laboratory experiments.
Eigenschaften
IUPAC Name |
1-amino-2-methylbut-3-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZLKTYBQGWVMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylbut-3-en-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

